molecular formula C23H22N2 B12003255 1-(1,2-Diphenylindolizin-3-yl)-n,n-dimethylmethanamine CAS No. 17613-26-2

1-(1,2-Diphenylindolizin-3-yl)-n,n-dimethylmethanamine

Cat. No.: B12003255
CAS No.: 17613-26-2
M. Wt: 326.4 g/mol
InChI Key: SKEZGBBSUJOICM-UHFFFAOYSA-N
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Description

(1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indolizine core substituted with diphenyl groups and a dimethylmethanamine moiety, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the indolizine core, followed by the introduction of diphenyl groups and the dimethylmethanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes, including batch and continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research explores its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • (1,2-diphenyl-3-indolizinyl)methyl-N-ethylethanamine
  • (1,2-diphenyl-3-indolizinyl)phenylmethanone

Uniqueness

Compared to similar compounds, (1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable diverse applications and make it a valuable compound for research and development.

Properties

CAS No.

17613-26-2

Molecular Formula

C23H22N2

Molecular Weight

326.4 g/mol

IUPAC Name

1-(1,2-diphenylindolizin-3-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C23H22N2/c1-24(2)17-21-23(19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)20-15-9-10-16-25(20)21/h3-16H,17H2,1-2H3

InChI Key

SKEZGBBSUJOICM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=C2N1C=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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